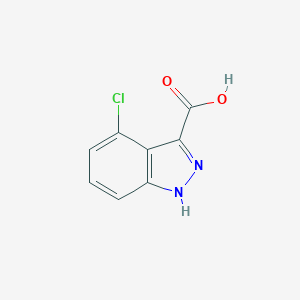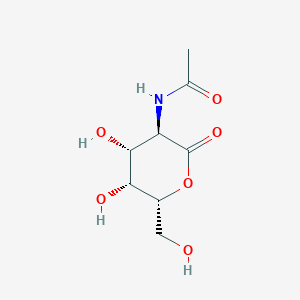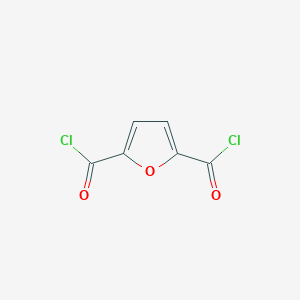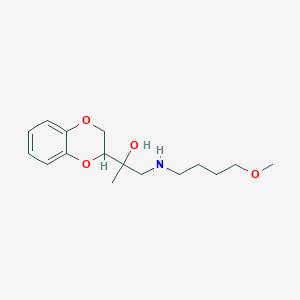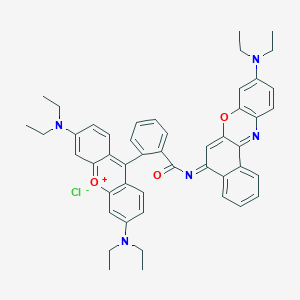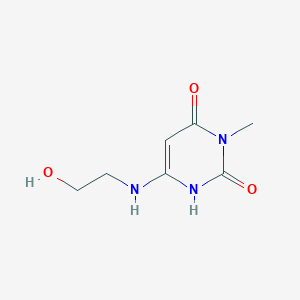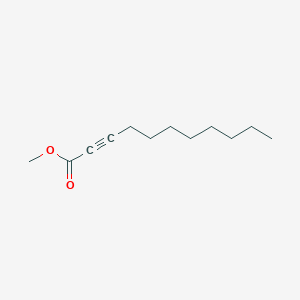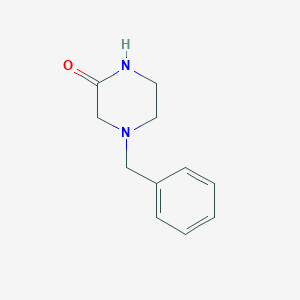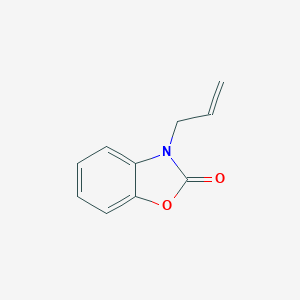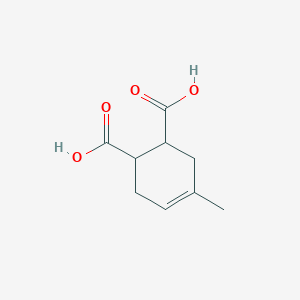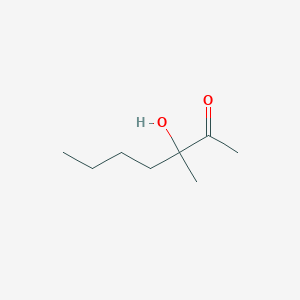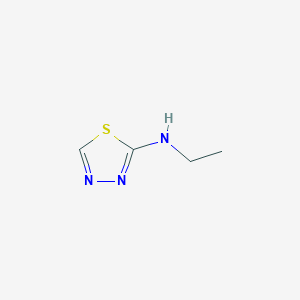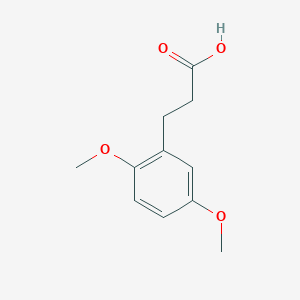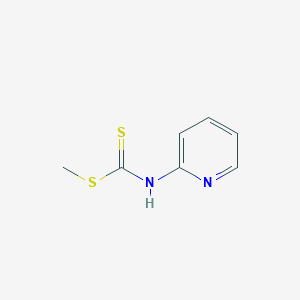
Methyl 2-pyridinyldithiocarbamate
Übersicht
Beschreibung
“Methyl 2-pyridinyldithiocarbamate” is a chemical compound with the linear formula C7H8N2S2 . It is used in various applications and is part of a group of chemicals known as dithiocarbamates .
Synthesis Analysis
Dithiocarbamates, including “Methyl 2-pyridinyldithiocarbamate”, are synthesized from the reaction of primary and secondary amines with carbon disulfide under alkaline conditions . The synthesis of dithiocarbamates has been the subject of extensive research, and this paper reviews the challenges experienced during the synthesis of dithiocarbamate and mechanisms to overcome them .
Molecular Structure Analysis
The molecular structure of “Methyl 2-pyridinyldithiocarbamate” is represented by the SMILES string S=C(SC)NC1=CC=CC=N1 . This indicates that the molecule consists of a sulfur atom double-bonded to a carbon atom, which is single-bonded to a sulfur atom and a methyl group. The nitrogen atom in the pyridine ring is connected to the carbon atom of the dithiocarbamate group .
Wissenschaftliche Forschungsanwendungen
Antagonistic Effects in Pharmacology : Pyridinolcarbamate, a compound related to Methyl 2-pyridinyldithiocarbamate, exhibits competitive antagonistic effects against venous constriction induced by certain kinins. It has shown anti-inflammatory effects in laboratory models and has been tested for antianginal, antithrombotic, and antiatherosclerotic effects in clinical trials (Shimamoto et al., 1966).
Organocatalysis in Asymmetric Synthesis : Methyl 2-pyridinyldithiocarbamate derivatives have been utilized as organocatalysts in asymmetric synthesis, demonstrating high yields and stereoselectivity, which is crucial in the development of pharmaceuticals (Kaur et al., 2018).
Neuropharmacology : In neuropharmacology, certain derivatives of Methyl 2-pyridinyldithiocarbamate have been studied for their potential as selective metabotropic glutamate receptor antagonists, which could be relevant for treating neurological disorders (Cosford et al., 2003).
Anthelmintic Properties : Methyl 2-pyridinyldithiocarbamate and its derivatives have demonstrated effectiveness as anthelmintics, showing potential for treating parasitic worm infections in various animals (Bochis et al., 1978).
Cognition-Enhancing Properties : Studies on derivatives of Methyl 2-pyridinyldithiocarbamate have shown positive effects in models of cognitive enhancement, which could have implications for the treatment of cognitive disorders (Lin et al., 1997).
Amplification of Toxicity in Pesticide Poisoning : Research has indicated that compounds related to Methyl 2-pyridinyldithiocarbamate can amplify the toxicity of certain pesticides, which is important for understanding the treatment of pesticide poisoning (Lieske et al., 1992).
Antimicrobial Activity : Some complexes of Methyl 2-pyridinyldithiocarbamate have shown antimicrobial activity, suggesting potential applications in combating bacterial and fungal infections (Shaabani et al., 2013).
Eigenschaften
IUPAC Name |
methyl N-pyridin-2-ylcarbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2S2/c1-11-7(10)9-6-4-2-3-5-8-6/h2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNNBNRPKLNWDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=S)NC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10418637 | |
| Record name | Methyl 2-pyridinyldithiocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10418637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-pyridinyldithiocarbamate | |
CAS RN |
13037-46-2 | |
| Record name | Methyl 2-pyridinyldithiocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10418637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



